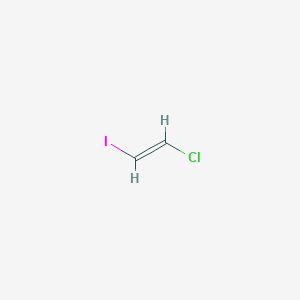

(E)-1-chloro-2-iodoethene

Description

Significance of Vinyl Halides as Multifunctional Building Blocks in Chemical Research

Vinyl halides are organic compounds in which a halogen atom is directly attached to a carbon atom of a carbon-carbon double bond. fiveable.me This structural motif imparts a unique reactivity profile, making them indispensable reagents in a myriad of chemical transformations. They serve as key precursors in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. frontiersin.org

The utility of vinyl halides stems from their ability to participate in a diverse range of reactions. They are prominent substrates in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, which are fundamental for the formation of carbon-carbon bonds. frontiersin.orgwikipedia.org Furthermore, vinyl halides can undergo elimination reactions to furnish alkynes, and their corresponding organometallic derivatives, like Grignard and organolithium reagents, are powerful nucleophiles in organic synthesis. wikipedia.org The reactivity of the carbon-halogen bond is influenced by the nature of the halogen, with the order of reactivity typically being I > Br > Cl. frontiersin.org This differential reactivity allows for selective transformations in polyhalogenated systems. Recent advancements have also highlighted the potential of vinyl halides in photoredox catalysis, opening new avenues for their application in synthetic chemistry. acs.org

Stereochemical Considerations and Isomerism in Dihaloethene Derivatives

The presence of a double bond in dihaloethene derivatives introduces the possibility of stereoisomerism, specifically geometric isomerism (cis/trans or E/Z isomerism). libretexts.org This arises from the restricted rotation around the carbon-carbon double bond, leading to different spatial arrangements of the halogen substituents. The E/Z notation is used to unambiguously assign the stereochemistry of the double bond based on the Cahn-Ingold-Prelog priority rules. libretexts.org

The stereochemistry of a dihaloethene can have a profound impact on its physical properties and chemical reactivity. For instance, the stereochemical outcome of reactions involving vinyl halides, such as certain elimination and cross-coupling reactions, can be highly dependent on the stereochemistry of the starting material. fiveable.meresearchgate.net The ability to control the stereochemistry during the synthesis of dihaloethenes is therefore of paramount importance for their effective utilization in stereoselective synthesis, where the three-dimensional arrangement of atoms in the final product is crucial for its desired function, particularly in the context of biologically active molecules. youtube.comtaylorandfrancis.com The distinct three-dimensional structures of stereoisomers can lead to different biological activities, as famously exemplified by the thalidomide (B1683933) case. youtube.comtaylorandfrancis.com

The Strategic Importance of (E)-1-Chloro-2-iodoethene as a Versatile Synthetic Intermediate

This compound is a dihaloethene that has emerged as a particularly valuable and versatile building block in organic synthesis. thieme-connect.de Its strategic importance lies in the differential reactivity of the two halogen atoms attached to the double bond. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond. This reactivity difference allows for selective functionalization of the molecule, where the iodine atom can be selectively replaced through various cross-coupling reactions while leaving the chlorine atom intact for subsequent transformations.

This "pair-selective" reactivity makes this compound an excellent precursor for the stereoselective synthesis of a wide range of complex molecules. thieme-connect.de For example, it is used in the synthesis of (E)-1,3-enynes through palladium-catalyzed monoalkynylation, a reaction that is highly selective and efficient. thieme-connect.de The electrophilic addition of iodine monochloride to alkynes is a common method for the preparation of this compound derivatives. nih.govfigshare.com The ability to introduce two different functional groups with high stereocontrol makes this compound a powerful tool for synthetic chemists, enabling the efficient construction of intricate molecular frameworks.

Below is a data table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₂H₂ClI |

| Molecular Weight | 188.39 g/mol |

| Monoisotopic Mass | 187.888976 u |

| Dipole Moment | 1.30 D |

This data is compiled from various chemical databases. chemspider.comstenutz.eu

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-chloro-2-iodoethene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClI/c3-1-2-4/h1-2H/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZSMRBYSARKAL-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/I)\Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 1 Chloro 2 Iodoethene

Controlled Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway to synthesize iodoalkanes from their corresponding chloro- or bromo-alkanes. manac-inc.co.jp This type of reaction involves treating a haloalkane with an alkali iodide in a polar solvent. manac-inc.co.jp While commonly applied to saturated systems, the principles of halogen exchange can be adapted for the synthesis of unsaturated dihaloethenes. manac-inc.co.jpthieme-connect.decsic.es For instance, commercial alumina (B75360) has been shown to catalyze the halogen exchange reaction between long-chain alkyl halides. csic.esacs.org

Stereospecific Transformations from Other Dihaloethenes

The synthesis of (E)-1-chloro-2-iodoethene can also be achieved through stereospecific transformations of other dihaloethenes. This approach is particularly useful when a specific stereoisomer is required. For example, (E)-1,2-difluorostilbenes have been synthesized stereospecifically from a bis(tributylstannane) precursor, highlighting the potential for stereocontrolled synthesis in this class of compounds. nih.gov Palladium-catalyzed hydrohalogenation of alkynyl halides has also been developed for the regio- and stereoselective synthesis of (Z)-1,2-dihaloalkenes, which could potentially be isomerized or further functionalized to the (E)-isomer. researchgate.net

Reactivity and Mechanistic Investigations of E 1 Chloro 2 Iodoethene

Transition Metal-Catalyzed Cross-Coupling Reactions

(E)-1-chloro-2-iodoethene is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki-Miyaura, Negishi, and Heck couplings. The significant difference in bond dissociation energies between the C-I and C-Cl bonds is the cornerstone of its selective reactivity, making it a reliable component for the synthesis of complex molecules, including polyenes and natural products. researchgate.netcollectionscanada.gc.ca

The Sonogashira reaction, which forms a carbon-carbon bond between a vinyl halide and a terminal alkyne, is a highly effective application for this compound. wikipedia.org This reaction typically utilizes a palladium(0) catalyst and a copper(I) co-catalyst. libretexts.org The inherent reactivity difference between the two halogen substituents on the ethene backbone allows for precise, mono-alkynylation at the more reactive C-I bond, while leaving the C-Cl bond intact for subsequent transformations. researchgate.net

The chemoselectivity observed in the cross-coupling reactions of vinylene di-halides like this compound is governed by the relative strengths of the carbon-halogen bonds. The general reactivity trend for organohalides in palladium-catalyzed reactions is C-I > C-Br > C-Cl. collectionscanada.gc.caacs.org The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. collectionscanada.gc.ca

This principle is demonstrated in the Sonogashira coupling of this compound, where terminal alkynes react exclusively at the iodo-substituted carbon. researchgate.net This high degree of selectivity allows for the isolation of the mono-coupled product, (E)-1-chloro-2-alkynylethene, in good yields. This intermediate can then be used in a subsequent coupling reaction at the chloro-substituted position. Studies have shown that this compound reliably provides the desired mono-coupled products under Sonogashira conditions, whereas other dihalides like (E)-1,2-diiodoethylene often lead to complex mixtures or fail to produce the desired cross-coupled products. researchgate.net

| Dihaloethene Substrate | Sonogashira Coupling | Suzuki Coupling | Negishi Coupling |

|---|---|---|---|

| This compound | Reliable Mono-coupling | Reliable Mono-coupling | Reliable Mono-coupling |

| (E)-1-Bromo-2-iodoethene | Elimination/Side Products | Elimination/Side Products | Successful Mono-coupling |

| (E)-1,2-Diiodoethylene | No Cross-Coupled Product | No Cross-Coupled Product | No Cross-Coupled Product |

| 1,2-Dibromoethylene | Elimination/Side Products | Elimination/Side Products | Successful Mono-coupling |

The key step in palladium-catalyzed couplings of vinyl halides is the oxidative addition of the carbon-halogen bond to a low-valent palladium(0) species. researchgate.net This process involves the cleavage of the C-X bond and the formation of a new palladium(II) complex bearing a σ-alkenyl ligand. researchgate.net For vinyl halides, the reaction generally proceeds with complete retention of the alkene's configuration. collectionscanada.gc.ca

The mechanism is believed to involve the initial formation of a π-complex between the alkene moiety of the vinyl halide and the coordinatively unsaturated Pd(0) complex (e.g., [Pd(PPh₃)₂]). This is followed by the intramolecular insertion of the palladium into the C-X bond. acs.org Kinetic studies have established a clear reactivity order for this step: vinyl-I > vinyl-Br > vinyl-Cl. acs.orgacs.org The oxidative addition of vinyl halides is generally faster than that of analogous aryl halides. researchgate.net The resulting trans-alkenylpalladium(II) halide complex then enters the next phase of the catalytic cycle, typically transmetalation, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. collectionscanada.gc.ca

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organohalide, has been successfully applied to this compound. wikipedia.org This reaction provides a powerful method for forming carbon-carbon single bonds. The high chemoselectivity of the C-I bond over the C-Cl bond is again exploited to achieve stepwise, controlled synthesis. collectionscanada.gc.canih.gov

In a typical procedure, this compound is coupled with an alkenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., KOH or CsF) in a solvent like THF. collectionscanada.gc.carsc.org The reaction selectively produces (E,E)-1-chloro-1,3-dienes. These chlorinated diene intermediates are valuable as they can be subjected to a second Suzuki-Miyaura coupling, reacting at the less reactive C-Cl bond to generate unsymmetrical, conjugated polyenes. thieme-connect.deresearchgate.net This iterative, or tandem, strategy has been employed in the total synthesis of natural products like Astaxanthin (B1665798) β-D-diglucoside. collectionscanada.gc.ca

| Organoboron Reagent | Catalyst System | Product | Yield |

|---|---|---|---|

| (E)-1-Pentenylboronic acid | Pd(OAc)₂ / Phosphine (B1218219) Ligand, Cs₂CO₃, THF | (1E,3E)-1-Chloro-1,3-octadiene | Good |

| (E)-Styrenylboronic acid | Pd(PPh₃)₄, KOH, THF | (1E,3E)-1-Chloro-4-phenyl-1,3-butadiene | Excellent |

| Bisborylated olefin | Pd(OAc)₂ / SPhos, CsF, Isopropanol | B-protected chlorodienylboronic acid | Good |

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful due to the high functional group tolerance of organozinc reagents. nih.gov this compound has proven to be a reliable substrate for Negishi coupling, reacting selectively at the C-I bond. researchgate.net

The process typically involves the in-situ generation of the organozinc intermediate from an organolithium or Grignard reagent, or directly from an organohalide using activated zinc. rsc.org For vinyl halides, the corresponding vinylzinc reagents can be prepared and subsequently coupled. The catalytic cycle follows the standard pattern of oxidative addition, transmetalation from zinc to palladium, and reductive elimination. csbsju.edu Studies have shown that unlike with some other dihaloethenes, the Negishi coupling of this compound proceeds without significant side reactions like halide elimination, making it a robust method for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. researchgate.net

Beyond the more common cross-coupling reactions, this compound can participate in other transformations such as the Heck reaction. The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, typically with the release of HX. thieme-connect.de

Palladium-Catalyzed Sonogashira Coupling

Nucleophilic and Electrophilic Activation Pathways

The reactivity of this compound is largely dictated by the polarization of its carbon-halogen bonds and the accessibility of the π-system of the double bond. These features allow for distinct activation pathways under both nucleophilic and electrophilic conditions.

Nucleophilic substitution at vinylic centers is generally challenging compared to their sp³-hybridized counterparts. wikipedia.org This is due to factors such as steric hindrance from the adjacent substituents on the double bond, which impedes the typical backside attack required for an SN2 mechanism, and the instability of the resulting vinyl cation in a potential SN1 pathway. wikipedia.orgwikipedia.org Furthermore, the lone pair of electrons on the halogen can donate into the π-system of the alkene, strengthening the carbon-halogen bond and reducing the electrophilicity of the carbon atom. wikipedia.orgvedantu.com

However, the significant difference in the carbon-halogen bond strengths within this compound allows for selective functionalization. The carbon-iodine bond is considerably weaker than the carbon-chlorine bond, making it the preferred site for nucleophilic attack, particularly in metal-catalyzed reactions. wikipedia.orgfrontiersin.org

Table 1: Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-F | 115 |

| C-Cl | 83.7 |

| C-Br | 72.1 |

| C-I | 57.6 |

Data sourced from reference wikipedia.org.

This disparity in bond energy is exploited in various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), where vinyl iodides react more readily and under milder conditions than the corresponding vinyl chlorides or bromides. wikipedia.org For instance, metal-mediated halogen exchange reactions, a form of nucleophilic substitution, can be directed to selectively replace the iodine atom while leaving the chlorine atom intact. frontiersin.org Copper-catalyzed Finkelstein reactions have been developed to convert vinyl bromides to vinyl iodides stereospecifically, and similar principles apply to the selective substitution of the iodo group in dihalogenated ethenes. organic-chemistry.org

While nucleophilic attack targets the carbon atoms of the C-X bonds, electrophiles target the electron-rich π-bond of the alkene. The formation of this compound itself is often achieved through the electrophilic addition of iodine monochloride (ICl) to an alkyne. nih.govfigshare.comresearchgate.net This reaction proceeds via an unsymmetrical iodonium (B1229267) intermediate. The subsequent attack by the chloride anion occurs preferentially at the carbon atom with the longer, weaker bond to the iodine atom, leading to the regioselective formation of the product. researchgate.net

The electrophilic addition to this compound is also a possible reaction pathway. An attack by an electrophile on the double bond would likely form a vinyl cation intermediate. wikipedia.org The stability and subsequent reaction of this intermediate would be influenced by the presence of both the chloro and iodo substituents.

Radical Reaction Pathways and Intermediates

Beyond ionic pathways, this compound can engage in reactions involving radical intermediates. These pathways are typically initiated by heat or light and involve the homolytic cleavage of one of the carbon-halogen bonds.

Homolytic cleavage, or homolysis, is a bond-breaking process where the two electrons in the bond are distributed equally between the two resulting fragments, creating two radicals. pressbooks.pubyoutube.com In the case of this compound, the vast difference in bond dissociation energy between the C-I and C-Cl bonds dictates that the C-I bond will cleave preferentially under radical conditions. wikipedia.org The energy required to break the C-I bond (approx. 57.6 kcal/mol) is significantly lower than that for the C-Cl bond (approx. 83.7 kcal/mol). wikipedia.org

This selective cleavage is supported by studies on related haloalkanes. For example, 1-chlorotetrafluoro-2-iodoethane undergoes reaction via the chemoselective cleavage of the C-I bond, demonstrating the pronounced reactivity difference. nih.gov This process generates a vinyl radical, a highly reactive intermediate that can participate in subsequent propagation steps.

The existence of transient radical intermediates, such as the vinyl radical formed from this compound, can be inferred using indirect methods like radical clock experiments. wikipedia.org A radical clock is a compound with a radical that can undergo a unimolecular rearrangement at a known rate. wikipedia.orgwindows.net This rearrangement reaction competes with a bimolecular trapping reaction. By analyzing the ratio of the rearranged to the unrearranged products, the rate of the unknown trapping reaction can be determined. wikipedia.org

For instance, vinyl cyclopropane (B1198618) is a common radical clock used to detect radical intermediates in alkene functionalization reactions. nih.govresearchgate.net If a reaction involving an alkene proceeds through a radical mechanism, the cyclopropane ring will open, providing definitive evidence for the radical pathway. nih.gov Such experiments have been used to confirm the presence of vinyl radical intermediates in various transition metal-catalyzed and metal-free reactions. nih.govrsc.org

Stereochemical Control in Reactions Involving this compound

Maintaining the stereochemistry of the double bond is a crucial aspect of synthetic organic chemistry. Reactions are classified as stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. wikipedia.orgorganicchemistrytutor.com Many reactions involving vinyl halides, including this compound, exhibit high degrees of stereospecificity.

In particular, transition-metal-catalyzed cross-coupling reactions often proceed with full retention of the double bond's geometry. wikipedia.orgorganic-chemistry.org This means that if the starting material is the (E)-isomer, the resulting product will also have the corresponding (E) or trans configuration. For example, Negishi cross-coupling reactions involving related fluorinated vinyl iodides have been shown to be stereospecific. rsc.org Similarly, copper-catalyzed halogen exchange reactions to convert vinyl iodides to other vinyl halides also occur while preserving the stereochemistry of the alkene. organic-chemistry.orgorganic-chemistry.org This stereochemical fidelity makes this compound a valuable building block for the synthesis of complex molecules where the geometry of the final product is critical.

Retention and Inversion of Configuration During Transformations

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. In many transformations, particularly palladium-catalyzed cross-coupling reactions, the configuration of the double bond is retained.

Retention of Configuration:

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi reactions, with this compound generally proceed with retention of the (E)-configuration. thieme-connect.delibretexts.org This stereochemical integrity is a result of the reaction mechanism, which typically involves an oxidative addition step where the palladium catalyst inserts into the carbon-iodine bond, followed by transmetalation and reductive elimination. collectionscanada.gc.ca These steps generally occur with retention of the alkene geometry. collectionscanada.gc.ca

For instance, the Sonogashira coupling of terminal alkynes with this compound maintains the (E)-stereochemistry of the double bond in the resulting enyne product. libretexts.org Similarly, Suzuki couplings with organoboron compounds also proceed with retention of configuration. thieme-connect.de This reliable stereochemical outcome makes this compound a dependable precursor for the synthesis of stereodefined dienes and polyenes. acs.orgthieme-connect.de

Inversion of Configuration:

While retention of configuration is the norm in many reactions of this compound, instances of inversion have been noted under specific conditions, particularly in reactions involving other dihaloalkenes. For example, a clean inversion of configuration has been observed in the palladium-catalyzed dicarbonylation of (E)-1,2-diiodoalkenes. acs.org Although this specific reaction does not directly involve this compound, it highlights that the stereochemical outcome can be influenced by the reaction type and the nature of the substituents on the double bond.

Theoretical studies on nucleophilic substitution at vinylic carbons suggest that the reaction can proceed through different pathways, including a multistep addition-elimination mechanism. wayne.edu While concerted mechanisms are often considered, the possibility of pathways that could lead to changes in stereochemistry exists, depending on the specific reactants and conditions. wayne.edu However, for most practical synthetic applications involving cross-coupling reactions of this compound, retention of configuration is the dominant and expected outcome. collectionscanada.gc.cathieme-connect.de

Some substitution reactions are known to proceed with complete retention of configuration through a mechanism involving two inversions. pressbooks.pubopenstax.orgpressbooks.pub

Influence of Catalytic Systems and Ligand Design on Stereoselectivity

The choice of the catalytic system, including the metal center and the associated ligands, plays a pivotal role in controlling the regio- and stereoselectivity of reactions involving this compound. The design of ligands, in particular, can significantly influence the efficiency and outcome of cross-coupling reactions.

Catalytic Systems:

Palladium-based catalysts are the most extensively used for activating this compound in cross-coupling reactions. researchgate.netthieme-connect.de The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization. The carbon-iodine bond is significantly more reactive towards oxidative addition to Pd(0) than the carbon-chlorine bond, enabling selective mono-functionalization at the iodo-substituted carbon. researchgate.net

Copper(I) is often used as a co-catalyst, particularly in Sonogashira couplings, to facilitate the reaction. libretexts.orgacs.org The combination of a palladium catalyst and a copper co-catalyst allows the reaction to proceed under milder conditions. libretexts.org

Ligand Design:

The ligands coordinated to the palladium center are crucial in tuning the catalyst's reactivity and stability, thereby influencing the stereoselectivity of the reaction. Phosphine ligands are commonly employed in these catalytic systems.

Bulky and Electron-Rich Ligands: The use of bulky and electron-rich phosphine ligands can enhance the efficiency of Sonogashira couplings. libretexts.org For instance, ligands like bis(tricyclohexyl)phosphine and 2-(dicyclohexylphosphino)-2′,4′,6′-triisopropylbiphenyl have shown promise in promoting the challenging second substitution at the chlorine-bearing carbon. thieme-connect.de

Specific Ligand Examples: In Suzuki-Miyaura couplings, catalyst systems like Pd2dba3/DPEphos have proven effective for C1-selective couplings. acs.org The use of dichloro{bis[2-(diphenylphosphino)phenyl] ether}palladium(II) in conjunction with tri-2-furylphosphine has been optimized for certain palladium-catalyzed reactions. thieme-connect.de

The following interactive table summarizes the influence of various catalytic systems and ligands on the stereoselectivity of reactions involving this compound and related compounds.

| Reaction Type | Catalyst | Ligand(s) | Substrate | Stereochemical Outcome |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Triphenylphosphine | (E)-1,2-Dichlorovinyl Phenyl Ether | (Z)-product (inversion) |

| Suzuki-Miyaura Coupling | Pd₂(dba)₃ | DPEphos | (E)-1,2-Dichlorovinyl Phenyl Ether | C¹-selective coupling |

| Sonogashira Coupling | Not specified | Not specified | This compound | Retention of (E)-configuration |

| Suzuki Coupling | Not specified | Not specified | This compound | Retention of (E)-configuration |

| Negishi Coupling | Not specified | Not specified | This compound | Retention of (E)-configuration |

The careful selection of the catalytic system and ligand design is paramount in achieving high stereoselectivity in the transformations of this compound, enabling its effective use in the synthesis of complex organic molecules with defined stereochemistry.

Applications of E 1 Chloro 2 Iodoethene As a Strategic Building Block

In the Convergent Synthesis of Complex Organic Molecules

Convergent synthesis, a strategy that involves the independent synthesis of fragments of a target molecule followed by their assembly, is greatly enhanced by the use of bifunctional coupling partners. (E)-1-chloro-2-iodoethene serves as an exemplary reagent in this context, enabling the efficient and controlled linkage of molecular fragments.

The distinct reactivity of the two carbon-halogen bonds in this compound makes it an ideal difunctional template for the modular construction of organic molecules. researchgate.net This "pseudosymmetrical" building block allows for a programmed, stepwise introduction of different substituents onto the ethene core. acs.orgnih.govacs.org The first coupling reaction, typically a Suzuki, Stille, or Negishi reaction, occurs selectively at the more labile C-I bond, leaving the C-Cl bond intact for a subsequent transformation. researchgate.netacs.org This second coupling can then be carried out, often with a different organometallic reagent, to complete the synthesis of a trisubstituted alkene.

This modular approach offers significant advantages, including increased efficiency, flexibility in introducing diverse functional groups, and the ability to construct complex structures from simpler, readily available precursors. acs.org The reliability of this sequential coupling has been demonstrated in numerous syntheses, where this compound acts as a linchpin to "stitch" together different parts of a molecule. acs.org

Table 1: Selective Cross-Coupling Reactions Using this compound

| Reaction Type | Coupling Partner | Bond Reacted | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Organoboronic Acid/Ester | C-I | Pd(PPh₃)₄, Base (e.g., KOH, Cs₂CO₃) | (E)-1-chloro-2-alkenyl/arylethene |

| Sonogashira Coupling | Terminal Alkyne | C-I | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | (E)-1-chloro-2-alkynylethene |

| Stille Coupling | Organostannane | C-I | Pd(PPh₃)₄ | (E)-1-chloro-2-alkenyl/arylethene |

| Negishi Coupling | Organozinc Reagent | C-I | Pd(PPh₃)₄ | (E)-1-chloro-2-alkenyl/arylethene |

This table presents a generalized summary of common coupling reactions. Specific conditions may vary based on the substrates.

This compound is exceptionally well-suited for the stereospecific synthesis of conjugated polyunsaturated systems, which are common motifs in natural products and functional materials. researchgate.netacs.orgnih.gov The stereochemistry of the double bond is retained throughout the coupling sequence, ensuring the formation of the desired (E)-isomer in the final product. acs.org

This methodology has been successfully applied to the synthesis of a variety of conjugated structures:

Polyenes: Stepwise Suzuki couplings with alkenylboronic acids on the this compound template have been used to construct conjugated dienes and polyenes. collectionscanada.gc.ca This strategy was central to the total synthesis of astaxanthin (B1665798) β-D-diglucoside, where the polyene chain was assembled using the template multiple times. collectionscanada.gc.ca

Polyenynes and Dienynes: The differential reactivity allows for the sequential introduction of both double and triple bonds. For example, a Sonogashira coupling can be performed first at the C-I bond to introduce an alkyne, followed by a Suzuki coupling at the C-Cl bond to add an alkene moiety. This approach was pivotal in the total synthesis of a naturally occurring ant venom, which features a complex (13E,15E,18Z,20Z)-tetraen-11-yne structure. acs.orgnih.govacs.org

In Stereoselective Natural Product Total Synthesis

The precise control over double bond geometry and the ability to link complex fragments make this compound a powerful tool in the total synthesis of natural products, where stereochemistry is paramount.

The use of this compound facilitates highly convergent synthetic routes, which are often more efficient than linear syntheses for complex targets. acs.orgnih.govacs.org A prime example is the first total synthesis of (13E,15E,18Z,20Z)-1-hydroxypentacosa-13,15,18,20-tetraen-11-yn-4-one 1-acetate, an ant venom. acs.org In this synthesis, two advanced intermediates representing the "left-hand" and "right-hand" portions of the molecule were prepared separately. The this compound template was then used to connect these two pieces through a selective, sequential coupling strategy, demonstrating a highly efficient and modular approach. researchgate.netacs.org This method avoids late-stage installation of reactive functional groups and minimizes the need for protecting group chemistry. acs.org

Many natural products possess conjugated polyene, polyenyne, or dienyne systems that are crucial for their biological activity. This compound has proven instrumental in assembling these structurally diverse frameworks with high stereochemical fidelity.

Table 2: Examples of Natural Product Synthesis Involving this compound

| Natural Product | Key Structural Feature | Role of this compound |

|---|---|---|

| Ant Venom Acetate acs.orgnih.gov | Conjugated Tetraenyne | Central template for convergent coupling of two advanced intermediates. |

| Astaxanthin β-D-diglucoside collectionscanada.gc.ca | Conjugated Polyene | Key building block used in a tandem, one-pot synthesis strategy to build the polyene chain. |

| Bupleurynol researchgate.net | Disubstituted Alkene | Difunctional template for stereospecific synthesis and subsequent elaboration. |

This approach has also been extended to the synthesis of key fragments of large macrocyclic natural products, such as one-half of the amphotericin B macrolide skeleton, showcasing its broad utility. nih.gov

Towards Diversified Functionalized Scaffolds

Beyond its role in total synthesis, this compound is a gateway to a wide range of diversified, functionalized scaffolds for chemical biology and materials science. The sequential functionalization of the C-I and C-Cl bonds allows for the creation of a vast library of trisubstituted alkenes from simple starting materials. researchgate.net These resulting scaffolds, containing strategically placed functional groups and defined stereochemistry, can serve as versatile platforms for further synthetic elaboration or for screening in drug discovery and materials development programs. researchgate.netresearchgate.net For example, coupling with arylboronic acids yields (E)-1-aryl-1-chloro-2-iodoethenes, which are themselves versatile intermediates for creating more complex, substituted aromatic systems. rsc.org

Synthesis of Substituted Vinyl Halides and Alkenes

This compound is a key reagent for the synthesis of various substituted vinyl halides and alkenes. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for regioselective cross-coupling reactions. Typically, the more reactive C-I bond is addressed first, leaving the C-Cl bond intact for subsequent transformations. This sequential reactivity is fundamental to its utility.

Palladium-catalyzed monoalkynylation with alkynylzincs is a widely satisfactory method, demonstrating the utility of this compound as an E-1,2-ethenylidene building block. stenutz.eu Electrophilic addition reactions of iodine monochloride (ICl) to alkynes also provide a route to this compound derivatives, which are then used to synthesize trisubstituted alkenes. sigmaaldrich.com

Furthermore, a metal- and halogen-selective Suzuki-Miyaura cross-coupling between a bisborylated olefin and this compound can produce dienylchlorides, which are themselves versatile building blocks for polyene synthesis. lookchem.com This highlights the role of this compound in creating more complex substituted vinyl halides.

Table 1: Synthesis of Substituted Vinyl Halides and Alkenes

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product | Reference |

| Bisborylated olefin | This compound | Pd(OAc)₂/phosphine (B1218219) ligand, Cs₂CO₃ | Dienyl MIDA boronate | lookchem.com |

| Alkyne | Iodine monochloride (ICl) | N/A | This compound derivative | sigmaaldrich.com |

| This compound | Alkynylzinc | Palladium catalyst | Enyne | stenutz.eu |

Preparation of Multihalogenated Organic Frameworks

Following a comprehensive review of scientific literature, no specific information was found regarding the application of this compound in the preparation of multihalogenated organic frameworks.

Iterative Cross-Coupling Strategies for Building Molecular Complexity

The distinct reactivity of the two halogen atoms in this compound makes it an exceptional component for iterative cross-coupling strategies, enabling the convergent and stereospecific synthesis of complex molecules, particularly polyunsaturated natural products. thermofisher.com The strategy involves the sequential, selective reaction of the C-I and C-Cl bonds, allowing for the controlled introduction of different substituents.

This approach was exemplified in the total synthesis of the ant venom (13E,15E,18Z,20Z)-1-hydroxypentacosa-13,15,18,20-tetraen-11-yn-4-one 1-acetate. thermofisher.com In this synthesis, this compound acted as a central, pseudosymmetrical building block, facilitating a fully convergent route to the target molecule through a series of metal-mediated cross-coupling reactions. thermofisher.com

Another powerful application of iterative cross-coupling with this compound is in the modular synthesis of polyenes. lookchem.com By using a series of B-protected haloalkenylboronic acid building blocks, complex polyene structures can be assembled. For instance, a selective coupling between a bifunctional dienylchloride (derived from this compound) and a vinyl boronic acid can yield a trienyl boronate, which can be further functionalized to produce natural products like β-parinaric acid. lookchem.com The stability and controlled reactivity of the vinyl chloride moiety are crucial for the success of these iterative strategies. lookchem.com

Table 2: Iterative Cross-Coupling Reactions

| Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |

| This compound | Organometallic compound | Metal catalyst | Disubstituted alkene | thermofisher.com |

| B-protected chlorodienylboronic acid | (E)-1-butenylboronic acid | Pd(OAc)₂/phosphine, Cs₂CO₃, THF, 45 °C | All-trans trienyl boronate | lookchem.com |

| Trienyl boronate | Vinyl iodide | Cross-coupling conditions | Polyene natural product (β-parinaric acid) | lookchem.com |

Advanced Characterization and Computational Chemistry Studies

Advanced Spectroscopic Analysis for Structural and Stereochemical Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the structure and stereochemistry of molecules like (E)-1-chloro-2-iodoethene. Each method provides a unique piece of the structural puzzle.

Vibrational Spectroscopy (Infrared and Raman) and Spectral Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. For this compound, these spectra would be expected to show characteristic bands corresponding to the C-H, C=C, C-Cl, and C-I stretching and bending vibrations. The trans-configuration of the hydrogen atoms across the double bond would influence the activity and position of certain vibrational modes, particularly the out-of-plane C-H bending vibrations, which can be diagnostic for distinguishing between (E) and (Z) isomers.

A detailed spectral assignment would involve correlating each observed absorption band in the IR and Raman spectra to a specific molecular vibration. This is typically achieved through comparison with spectra of similar compounds and, more definitively, through computational modeling.

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 3100-3000 | Stretching vibration of the carbon-hydrogen bonds. |

| ν(C=C) | 1650-1550 | Stretching vibration of the carbon-carbon double bond. |

| δ(C-H) | 1400-1200 | In-plane bending (scissoring) vibrations of the C-H bonds. |

| γ(C-H) | 1000-650 | Out-of-plane bending (wagging/twisting) vibrations of the C-H bonds, sensitive to stereochemistry. |

| ν(C-Cl) | 850-550 | Stretching vibration of the carbon-chlorine bond. |

This table is illustrative and based on general group frequencies. Actual values would need to be determined experimentally or computationally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR would be crucial.

In the ¹H NMR spectrum, the two vinyl protons would be expected to appear as distinct signals due to their different chemical environments (one being on a carbon bonded to chlorine, the other on a carbon bonded to iodine). The key parameter for confirming the (E)-stereochemistry would be the coupling constant between these two protons (³JHH). For trans-vinylic protons, this coupling constant is typically in the range of 12-18 Hz, which is significantly larger than the typical 6-12 Hz observed for cis-vinylic protons.

The ¹³C NMR spectrum would show two signals for the two sp²-hybridized carbon atoms of the double bond. The chemical shifts of these carbons would be influenced by the electronegativity of the attached halogen, with the carbon bonded to the more electronegative chlorine atom expected to resonate at a different frequency than the carbon bonded to iodine.

Table 2: Predicted NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

|---|---|---|---|

| H (on C-Cl) | 6.0 - 7.5 | Doublet | ³JHH = 12-18 |

| H (on C-I) | 6.0 - 7.5 | Doublet | ³JHH = 12-18 |

| C (C-Cl) | 110 - 140 | Singlet (in proton-decoupled spectrum) | - |

This table contains predicted values based on known trends in haloalkene NMR spectroscopy. Experimental determination is required for accurate data.

Mass Spectrometry Techniques (e.g., Electron Ionization Mass Spectrometry) for Molecular Fingerprinting

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. Using a technique like Electron Ionization (EI), a high-energy electron beam would ionize the this compound molecule, forming a molecular ion (M⁺˙). The mass of this molecular ion would confirm the molecular weight of the compound.

Due to the high energy of EI, the molecular ion would likely undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique "fingerprint" for the molecule. Characteristic fragments for this compound would be expected to arise from the loss of a chlorine atom, an iodine atom, or a hydrogen halide molecule (HCl or HI). The presence of chlorine and iodine isotopes (³⁵Cl/³⁷Cl and ¹²⁷I) would lead to a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens, further aiding in identification.

Theoretical and Computational Investigations

In the absence of extensive experimental data, theoretical and computational methods serve as powerful predictive tools for understanding the properties of molecules like this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), can provide detailed insights into the electronic structure of this compound. By solving approximations of the Schrödinger equation for the molecule, DFT can be used to determine its optimized geometry, electron density distribution, molecular orbital energies, and other electronic properties.

Analysis of the electron density would reveal the polarization of the C-Cl and C-I bonds, with electron density being drawn towards the more electronegative chlorine atom. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would indicate the regions of the molecule most likely to be involved in chemical reactions.

Prediction of Reactivity Parameters: Frontier Molecular Orbital Energies (LUMO), Bond Dissociation Energies (BDEs), and Reduction Potentials

Computational chemistry can be used to predict key reactivity parameters for this compound.

The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's ability to accept an electron. A lower LUMO energy suggests that the molecule is a better electron acceptor and more susceptible to nucleophilic attack.

Bond Dissociation Energies (BDEs) for the C-H, C-Cl, and C-I bonds can be calculated to predict which bond is most likely to break homolytically. It is expected that the C-I bond would have the lowest BDE due to the larger size and lower electronegativity of iodine compared to chlorine, making it the most probable site for initial bond cleavage in radical reactions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-chloro-2-iodoethane |

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Barriers

Computational modeling has emerged as a powerful tool in chemical research, offering deep insights into the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. For molecules such as this compound, computational chemistry provides a framework to understand the energetic and geometric changes that occur during a chemical transformation. This involves mapping the potential energy surface of a reaction, identifying key stationary points such as reactants, products, intermediates, and most crucially, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter that governs the reaction rate.

Methodologies such as ab initio calculations and Density Functional Theory (DFT) are at the forefront of these computational investigations. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, offering a high level of theory for accurate predictions. DFT, on the other hand, utilizes the electron density to calculate the energy of a system, providing a balance between computational cost and accuracy that makes it suitable for a wide range of chemical systems.

The core of modeling reaction mechanisms lies in the accurate characterization of transition states. A transition state represents the highest energy point along the reaction coordinate, a saddle point on the potential energy surface with one imaginary vibrational frequency corresponding to the motion along the reaction pathway. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

The energy barrier, or activation energy (Ea), is a key piece of data derived from these models. It is the minimum energy required for a reaction to occur and is a determining factor in reaction kinetics. A higher energy barrier corresponds to a slower reaction rate, and vice versa. Computational models can predict these barriers with increasing accuracy, guiding the design of experiments and the development of new synthetic routes.

To illustrate the type of data generated from such computational studies, the following table presents hypothetical energy values for a generic reaction pathway involving a haloethene. This data is representative of what would be determined in a detailed computational investigation of a reaction mechanism for a compound like this compound.

| Stationary Point | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials in their ground state | 0.0 |

| Transition State 1 | First energetic barrier to be overcome | +25.5 |

| Intermediate | A meta-stable species formed during the reaction | +5.2 |

| Transition State 2 | Second energetic barrier | +18.9 |

| Products | Final species formed in the reaction | -10.7 |

In a typical computational study, the geometries of the reactants, transition states, intermediates, and products would also be reported, providing a complete picture of the reaction pathway. The energy values allow for the construction of a reaction energy profile, visually representing the energetic landscape of the transformation. While the specific energetic and structural details of reactions involving this compound await dedicated computational investigation, the established methodologies of computational chemistry provide a clear roadmap for how such an understanding can be achieved.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Enhanced Chemoselectivity and Stereoselectivity

The distinct reactivity of the carbon-chlorine and carbon-iodine bonds in (E)-1-chloro-2-iodoethene presents a significant opportunity for the development of highly selective catalytic systems. Future research will likely focus on catalysts that can differentiate between the two halogen atoms, enabling site-selective transformations.

Detailed Research Findings:

Palladium-catalyzed cross-coupling reactions have been extensively used for the functionalization of vinyl halides. nobelprize.orgnih.gov However, for dihalogenated substrates like this compound, achieving high chemoselectivity remains a challenge. Research is anticipated to explore novel palladium catalysts with tailored ligand systems that can selectively activate the C-I bond over the C-Cl bond, or vice versa. This would allow for the stepwise introduction of different functional groups with high precision.

Nickel-catalyzed reactions have also shown promise in the cross-coupling of vinyl halides. nih.gov Future investigations may focus on developing nickel catalysts that exhibit complementary selectivity to palladium systems, thereby expanding the range of possible transformations.

Enantioselective catalysis is another burgeoning area. The development of chiral catalysts that can engage with this compound to produce enantioenriched products is a key goal. illinois.edu This could involve the use of chiral ligands in transition metal catalysis or the application of organocatalysis.

Data Table: Comparison of Potential Catalytic Systems for this compound Functionalization

| Catalyst System | Potential Advantage | Research Focus |

| Palladium with sterically hindered phosphine (B1218219) ligands | High chemoselectivity for C-I bond activation | Ligand design and optimization for selective cross-coupling. |

| Nickel with N-heterocyclic carbene (NHC) ligands | Unique reactivity and potential for C-Cl bond activation | Exploring novel reactivity modes and catalyst stability. |

| Chiral transition metal complexes | Access to enantiomerically pure products | Development of asymmetric transformations. |

| Organocatalysts | Metal-free and environmentally benign reactions | Design of novel chiral organocatalysts for stereoselective additions. |

Exploration of New Synthetic Transformations and Reactivity Modes of this compound

Beyond established cross-coupling reactions, future research is expected to uncover new reactivity modes and synthetic transformations for this compound. Its unique electronic structure makes it a candidate for a variety of addition, elimination, and cycloaddition reactions.

Detailed Research Findings:

Domino and tandem reactions utilizing the differential reactivity of the two halogen atoms could lead to the rapid construction of complex molecular architectures from simple precursors. dntb.gov.ua For instance, a sequence involving the selective reaction at the C-I bond followed by an intramolecular cyclization involving the C-Cl bond could be envisaged.

Radical reactions involving vinyl halides are another area of growing interest. The development of methods for the selective generation of a vinyl radical at either the chlorinated or iodinated carbon could open up new avenues for C-C and C-heteroatom bond formation.

Electrophilic and nucleophilic additions across the double bond, influenced by the electronic effects of the two different halogens, could lead to the stereoselective synthesis of highly functionalized saturated compounds.

Integration into Chemo- and Biosynthetic Pathways for Complex Molecule Assembly

The use of small, functionalized building blocks is a cornerstone of complex molecule synthesis, including natural products and pharmaceuticals. nih.gov this compound has the potential to serve as a versatile C2-building block in both chemical and enzymatic synthetic strategies.

Detailed Research Findings:

Chemosynthesis: The ability to selectively functionalize the two carbon atoms of the ethene core makes this compound an attractive starting material for the synthesis of complex molecules. It can be used to introduce a chloro-vinyl or iodo-vinyl moiety, which can then be further elaborated. The stereochemistry of the double bond is fixed, which can be advantageous in controlling the geometry of the final product. rsc.org

Biosynthesis and Biocatalysis: The integration of enzymatic methods with traditional organic synthesis, known as chemoenzymatic synthesis, offers a powerful approach to complex molecules. nih.govuci.edunih.gov Future research could explore the use of enzymes, such as halogenases or dehalogenases, to selectively modify this compound. nih.gov Furthermore, engineered enzymes could potentially utilize this compound as a substrate for the synthesis of novel, non-natural products. medmedchem.com Biocatalysis can offer high levels of stereoselectivity and regioselectivity under mild, environmentally friendly conditions. discovery.csiro.au

Potential in Advanced Materials Science and Polymer Chemistry as a Building Block

Halogenated alkenes are important monomers in the synthesis of a wide range of polymers with diverse properties. study.com The presence of both chlorine and iodine in this compound could lead to the development of new polymers with unique characteristics.

Detailed Research Findings:

Polymerization: this compound could potentially undergo addition polymerization to form novel halogenated polymers. google.com The properties of the resulting polymer would be influenced by the presence of both chlorine and iodine atoms along the polymer chain. These polymers could exhibit interesting properties such as flame retardancy, chemical resistance, and specific optical or electronic properties.

Copolymerization: Copolymerization of this compound with other vinyl monomers, such as styrene (B11656) or acrylates, could lead to the synthesis of a wide range of new materials with tunable properties. researchgate.netmdpi.com The incorporation of the chloro-iodo-ethene unit could be used to modify the refractive index, thermal stability, or conductivity of the resulting copolymers.

Conducting Polymers: Halogen-doped polyacetylenes have been shown to exhibit high electrical conductivity. 20.210.105scispace.comsemanticscholar.orgrsc.org The polymerization of this compound could potentially lead to a conducting polymer, or it could be used as a dopant to enhance the conductivity of other polymers. Research in this area could focus on controlling the polymerization process to achieve materials with desired electronic properties. mdpi.com

Sustainable and Green Chemistry Approaches in the Synthesis and Utilization of this compound

The principles of green chemistry are increasingly guiding the development of new chemical processes. acs.org Future research on this compound will undoubtedly be influenced by the need for more sustainable and environmentally benign synthetic methods.

Detailed Research Findings:

Green Synthesis: The development of catalytic, atom-economical methods for the synthesis of this compound is a key goal. This could involve the use of phase-transfer catalysis to minimize the use of organic solvents and enhance reaction efficiency. ijirset.comcrdeepjournal.orgdalalinstitute.comnih.gov The use of enzymatic or microbial systems for its synthesis is also a promising long-term objective. rsc.orgnih.gov

Safer Solvents and Reagents: Future synthetic routes will aim to replace hazardous solvents and reagents with greener alternatives. This includes the use of water, supercritical fluids, or ionic liquids as reaction media.

Catalysis over Stoichiometric Reagents: The development of catalytic methods for the transformations of this compound is a central tenet of green chemistry, as it reduces waste compared to the use of stoichiometric reagents.

Data Table: Green Chemistry Metrics for Potential Synthesis and Utilization of this compound

| Green Chemistry Principle | Application to this compound |

| Prevention | Designing synthetic routes that minimize byproduct formation. |

| Atom Economy | Utilizing catalytic addition reactions to incorporate all atoms from the starting materials into the product. |

| Less Hazardous Chemical Syntheses | Employing non-toxic catalysts and solvents. |

| Catalysis | Developing highly efficient and recyclable catalysts for its synthesis and functionalization. |

| Use of Renewable Feedstocks | Exploring bio-based routes to precursors of this compound. |

Q & A

Q. What are the optimal synthetic routes for (E)-1-chloro-2-iodoethene, and how can stereoselectivity be ensured?

Methodological Answer : The synthesis of this compound can leverage halogenation strategies similar to those used for chlorofluoroethenes. For example, gas-phase reactions involving hydrogen addition to dihalogenated precursors (e.g., H₂ + C₂Cl₂F₂ → C₂HClF₂ + HCl) have been optimized at 298 K with ΔrH° = -90.21 kJ/mol, as demonstrated in thermodynamic studies . To ensure stereoselectivity, reaction conditions (e.g., temperature, solvent polarity, and catalysts) must be tightly controlled. Gas chromatography (GC) with polar columns (e.g., squalane active phase) can monitor stereoisomer ratios during synthesis .

Q. How can the stability of this compound be assessed under varying storage conditions?

Methodological Answer : Stability studies should include accelerated degradation tests under controlled humidity, temperature, and light exposure. For example, monitor decomposition via NMR or FTIR to detect iodine loss or isomerization. Thermodynamic data from analogous compounds (e.g., 1-chloro-2-fluoroethene) suggest that halogen bond dissociation energies influence stability, with iodine being more labile than chlorine . Use inert atmospheres (argon) and copper stabilizers, as seen in 1-chloro-2-iodoethane storage protocols .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer :

- GC-MS : Resolve stereoisomers using polar columns (e.g., squalane) and compare retention indices to known standards .

- NMR : ¹H and ¹³C NMR can confirm regiochemistry; coupling constants (J values) distinguish E/Z isomers .

- X-ray crystallography : For definitive structural confirmation, though iodine’s high electron density may complicate data collection .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of nucleophilic additions to this compound?

Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects. For example, the electron-withdrawing iodine atom polarizes the double bond, directing nucleophiles to the β-carbon. Compare Mulliken charges and frontier molecular orbitals (HOMO/LUMO) to validate predictions. Such methods align with AI-driven synthesis planning tools used for halogenated naphthalenes .

Q. How should contradictory data in reaction thermodynamics or spectroscopic analysis be resolved?

Methodological Answer :

- Thermodynamic contradictions : Re-evaluate experimental conditions (e.g., gas-phase vs. solution-phase reactions). Cross-reference enthalpy data (ΔrH°) with high-precision calorimetry, as done for chlorofluoroethenes .

- Spectroscopic ambiguities : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals. For example, NOE correlations can confirm E geometry by spatial proximity of substituents .

Q. What strategies mitigate iodine loss during cross-coupling reactions involving this compound?

Methodological Answer :

- Catalyst selection : Palladium catalysts with bulky ligands (e.g., SPhos) reduce β-hydride elimination, a common pathway for iodine loss .

- Additives : Silver salts (Ag₂CO₃) or copper stabilizers scavenge free iodide, improving reaction yields .

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .

Q. How can the environmental impact of this compound be assessed in toxicity studies?

Methodological Answer : Follow protocols from toxicological profiles of 1,2-dichloroethene:

- In vitro assays : Test cytotoxicity in human cell lines (e.g., HepG2) using MTT assays.

- Ecotoxicology : Evaluate LC₅₀ in aquatic organisms (e.g., Daphnia magna) under OECD guidelines .

- Degradation pathways : Use GC-MS to identify photolysis or hydrolysis byproducts .

Data Presentation and Analysis Guidelines

- Tables : Include thermodynamic parameters (ΔrH°, IE values) and spectroscopic assignments .

- Figures : Use reaction coordinate diagrams for DFT results and chromatograms for stereoisomer resolution .

- Statistical validation : Apply ANOVA or t-tests to compare experimental replicates, ensuring p < 0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.